molecular formula C12H11IO3 B8372501 6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

Cat. No. B8372501
M. Wt: 330.12 g/mol
InChI Key: IXGGSHYJYYQPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151098B2

Procedure details

The 3-(3-iodo-phenyl)-3-oxo-propionic acid was prepared from 3-iodobenzoyl chloride (21.0 g, 78.8 mmol) and bis(trimethylsilyl)malonate (21.0 mL, 82.8 mmol) with Et3N (23 mL, 165.5 mmol) and LiBr (7.54 g, 86.7 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (21.9 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow solid (9.6 g).
Quantity
21 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[I:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[I:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
IC=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
21 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
23 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.54 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
21.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
IC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07151098B2

Procedure details

The 3-(3-iodo-phenyl)-3-oxo-propionic acid was prepared from 3-iodobenzoyl chloride (21.0 g, 78.8 mmol) and bis(trimethylsilyl)malonate (21.0 mL, 82.8 mmol) with Et3N (23 mL, 165.5 mmol) and LiBr (7.54 g, 86.7 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (21.9 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow solid (9.6 g).
Quantity
21 g
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].C[Si]([C:15]([Si](C)(C)C)([C:19]([O-:21])=[O:20])[C:16]([O-:18])=[O:17])(C)C.CCN([CH2:31][CH3:32])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:40]C#N>C(OC(C)=C)(=O)C>[I:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:15][C:16]([OH:18])=[O:17])[CH:8]=[CH:9][CH:10]=1.[I:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:31]([CH3:32])([CH3:40])[O:21][C:19](=[O:20])[CH:15]=2)[CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
IC=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
21 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
23 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.54 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C
Step Three
Name
crude material
Quantity
21.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
IC=1C=C(C=CC1)C1=CC(OC(O1)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.